Dodecanal dimethyl acetal
Overview
Description
Synthesis Analysis
The synthesis of dimethyl acetals, including dodecanal dimethyl acetal, can be achieved through several methods. One approach involves the cross-metathesis reaction between commercially available compounds such as octen-3-ol and acrolein or its dimethyl acetal, extending to the synthesis of C6 and C12 4-hydroxy-2E-enals and their dimethyl acetals (Soulère, Queneau, & Doutheau, 2007). Another method involves the reaction between ketones and methanol using different solid acid catalysts for the acetalization reaction, highlighting the importance of catalyst textural properties (Thomas, Prathapan, & Sugunan, 2005).
Molecular Structure Analysis
Although specific studies on the molecular structure analysis of dodecanal dimethyl acetal were not identified, related research indicates that the structural characterization of dimethyl acetals involves various analytical techniques, including GC-MS and NMR spectroscopy. These techniques are crucial for confirming the chemical structure, purity, and functional groups present in synthesized compounds.
Chemical Reactions and Properties
Dimethyl acetals are involved in a variety of chemical reactions, serving as intermediates in organic synthesis. They can undergo hydrolysis in the presence of acid or base to regenerate the original carbonyl compounds. This reversible reaction is a key feature, allowing dimethyl acetals to act as protective groups for aldehydes and ketones during synthetic procedures (Lin et al., 2001).
Scientific Research Applications
Deprotection of Acetals and Silyl Ethers : Dodecanal dimethyl acetal was used in studies examining hydrolysis of dodecyl silyl ethers, showing the catalytic effects of π-acceptors like DDQ and TCNQ in these reactions. This process is essential in organic synthesis for the protection and deprotection of functional groups (Tanemura, Suzuki, & Horaguchi, 1994).
Mechanism of Skin Tumor Promotion : Although not directly involving Dodecanal dimethyl acetal, related studies have been conducted on n-dodecane, which shares similarities in the alkane chain. It was found to act as a stage II promoting agent in tumor formation in mice, highlighting the importance of chain length and structure in biochemical interactions (Baxter & Miller, 1987).
Synthesis of Optically Active Secondary Alcohols : Acetals derived from dimethyl tartrate, similar to Dodecanal dimethyl acetal, are used to prepare optically active secondary alcohols from aldehydes. This demonstrates their significance in stereoselective synthesis (Guindon et al., 1991).
Building Block in Heterocyclic Synthesis : Dimethylformamide dimethyl acetal, a compound related to Dodecanal dimethyl acetal, is utilized for the preparation of heterocyclic compounds. This illustrates the role of similar compounds in synthesizing complex organic structures (Abu-Shanab, Sherif, & Mousa, 2009).
Transfer of Alkanoic Acids from Dodecane to Water : Research on the transfer of alkanoic acids from dodecane to water, where dodecanal dimethyl acetal's parent compound, dodecane, is used, provides insights into the mass transfer processes relevant in environmental and chemical engineering (Sagert, Quinn, & Dixon, 1981).
Sensing of Bacterial Endotoxin : A derivative of dodecanal, N,N-dimethyl-N-(pyrenyl-1-methyl) dodecan-1-ammonium, was used as a fluorescent probe for sensing bacterial endotoxin. This shows the application in biomedical diagnostics and research (Zeng et al., 2010).
Functional Transformation of Aldehydes and Ketones : Studies on the induced decomposition of unsaturated peroxy acetals derived from dodecanal highlight the use in organic reactions, particularly in the functional transformation of these compounds (Moutet et al., 1999).
Safety And Hazards
properties
IUPAC Name |
1,1-dimethoxydodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2/c1-4-5-6-7-8-9-10-11-12-13-14(15-2)16-3/h14H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUWUYJULVYGRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065797 | |
Record name | Dodecane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; Fatty, citrus-like aroma | |
Record name | Dodecanal dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |
Record name | Dodecanal dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.847-0.853 | |
Record name | Dodecanal dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Dodecanal dimethyl acetal | |
CAS RN |
14620-52-1 | |
Record name | 1,1-Dimethoxydodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14620-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dodecanal dimethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014620521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecane, 1,1-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethoxydodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECANAL DIMETHYL ACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384YJ7FK35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dodecanal dimethyl acetal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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